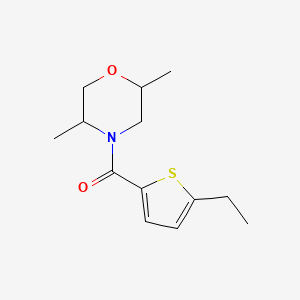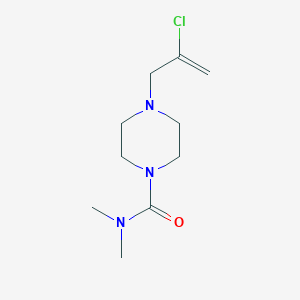
2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole, also known as TBT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBT is a heterocyclic compound that contains a thiazole ring and a pyrrolidine ring.
Wissenschaftliche Forschungsanwendungen
2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole has been found to exhibit potent anticancer activity against various cancer cell lines. 2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole has also been studied for its potential use as an antibacterial and antifungal agent.
In material science, 2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole has been used as a building block for the synthesis of various functional materials such as fluorescent dyes, liquid crystals, and polymers. 2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole has also been used as a ligand in coordination chemistry to synthesize metal complexes.
Wirkmechanismus
The mechanism of action of 2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole is not fully understood. However, studies have suggested that 2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole exerts its pharmacological effects by inhibiting various enzymes and signaling pathways. 2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. 2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole has also been found to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole induces apoptosis (programmed cell death) in cancer cells. 2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole has also been found to inhibit the growth and proliferation of cancer cells. In addition, 2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole has been found to exhibit antibacterial and antifungal activity.
Vorteile Und Einschränkungen Für Laborexperimente
2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. 2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole is also stable under normal laboratory conditions. However, 2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole has some limitations. It is toxic and carcinogenic, which makes it difficult to handle and dispose of. In addition, 2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole is expensive and not readily available.
Zukünftige Richtungen
There are several future directions for the study of 2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole. One area of research is the development of 2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole-based drugs for the treatment of cancer and infectious diseases. Another area of research is the synthesis of 2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole-based materials with unique properties for various applications. The development of new synthetic methods for 2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole and its derivatives is also an area of interest. Finally, the study of the mechanism of action of 2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole and its derivatives is an ongoing area of research.
Conclusion:
In conclusion, 2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole is a heterocyclic compound that has potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. 2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole has been found to exhibit potent anticancer and antibacterial activity, and it has been used as a building block for the synthesis of various functional materials. 2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole has several advantages for lab experiments, but it also has limitations due to its toxicity and carcinogenicity. There are several future directions for the study of 2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole, including the development of 2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole-based drugs and materials, the synthesis of 2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole derivatives, and the study of the mechanism of action of 2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole.
Synthesemethoden
The synthesis of 2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole involves the reaction between 2-bromo-4-tert-butylthiazole and pyrrolidine. The reaction takes place in the presence of a base and a solvent. The resulting product is purified using chromatography to obtain 2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole in its pure form.
Eigenschaften
IUPAC Name |
2-tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2S/c1-12(2,3)11-13-10(9-15-11)8-14-6-4-5-7-14/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAMHLSJYPMHRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CS1)CN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-ethyl-4-[(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]-1,3-thiazole](/img/structure/B7544406.png)




![5-methyl-3-[(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]-1,2-oxazole](/img/structure/B7544457.png)


![3-(2,2-Dimethylmorpholine-4-carbonyl)-7a-methyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7544480.png)
![2-ethyl-7-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7544494.png)
![1-[1-(3-Chlorophenyl)-2-(sulfamoylamino)ethyl]pyrrolidine](/img/structure/B7544499.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-5-ethyl-N-methylthiophene-2-carboxamide](/img/structure/B7544506.png)
![2-methyl-5-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B7544510.png)